2-氨基-4-(苯基硫基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

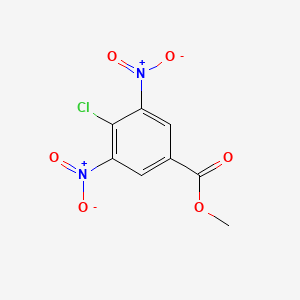

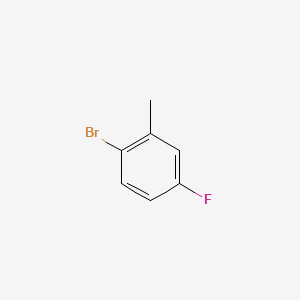

2-Amino-4-(phenylsulfanyl)butanoic acid is a compound of interest in the field of organic chemistry due to its structural complexity and potential applications. It forms part of a broader class of compounds characterized by the presence of both amino and sulfanyl groups attached to a butanoic acid backbone. This structural configuration lends the molecule a range of chemical behaviors and potential for synthesis of complex molecules.

Synthesis Analysis

The synthesis of 2-Amino-4-(phenylsulfanyl)butanoic acid and its isomers involves multi-step chemical processes. One approach involves the optical resolution of (RS)-mercaptosuccinic acid to yield highly pure stereoisomers, which are then condensed with amino acid hydrochlorides to form the target compound (Shiraiwa et al., 1998). Another method involves starting from 3-(3-nitro benzoyl) propionate ether and undergoing a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, showcasing low cost and suitability for industrial scale production (Yuan Guo-qing, 2013).

Molecular Structure Analysis

The molecular structure of 2-Amino-4-(phenylsulfanyl)butanoic acid is characterized by detailed vibrational and structural investigations. Techniques such as FT-IR, FT-Raman spectra, and theoretical (DFT approach) calculations have been employed to understand the stability and reactivity of the molecule. These studies reveal the molecule's potential as a nonlinear optical material due to its significant dipole moment and hyperpolarizability (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

2-Amino-4-(phenylsulfanyl)butanoic acid undergoes various chemical reactions, highlighting its reactivity and functional versatility. The compound has been utilized in Michael addition reactions, demonstrating its role in asymmetric synthesis and potential for designing drugs with improved binding to endogenous receptors (Keita Nagaoka et al., 2020). Additionally, its participation in Mannich-Type reactions showcases its utility in synthesizing α-mercapto-β-amino acid derivatives, offering access to structurally diverse molecules (Jie Feng et al., 2021).

科学研究应用

合成和分子分析

抑制剂的合成:2-氨基-4-(苯基硫基)丁酸在嘧啶核苷酸合成抑制剂的合成中被使用,这是药物化学中的一个重要过程,特别是在癌症研究中。这种合成涉及诸如硝基还原和环开放反应等步骤,以其低成本和适合工业规模生产而著称(Yuan Guo-qing, 2013)。

晶体工程:该化合物在晶体工程中显示出潜力。例如,涉及到巴氯芬(一种类似于2-氨基-4-(苯基硫基)丁酸的γ-氨基酸)的研究已经集中在其晶体结构和相互作用上,这对于设计先进材料和药物具有重要意义(N. Báthori et al., 2015)。

光谱和结构研究:对2-氨基-4-(苯基硫基)丁酸衍生物的光谱(FT-IR,FT-Raman)和理论(DFT)研究提供了对其振动性质和分子结构的见解。这样的研究有助于理解这些化合物的稳定性和反应性,具有非线性光学材料应用(K. Vanasundari et al., 2018)。

生物学和药物应用

用于抗菌活性的氨基酸衍生物:从类似于2-氨基-4-(苯基硫基)丁酸的氨基酸衍生的酰基肼类化合物表现出显著的抗菌活性。这项研究扩展了氨基酸衍生物在药理学和药物开发中的潜力(Esra Tatar et al., 2016)。

在化妆学中的应用:2-氨基-4-(苯基硫基)丁酸的衍生物,如4-(苯基硫基)丁酮,已经显示出抑制黑色素合成和黑素体成熟的功效。这些发现对医学化妆学具有重要意义,特别是在开发美白皮肤产品方面(Shing-Yi Sean Wu et al., 2015)。

生物化学理解的焓研究:类似于2-氨基-4-(苯基硫基)丁酸结构的蛋氨酸等化合物的生成焓对于更深入地理解生物化学过程和反应至关重要(M. Roux et al., 2012)。

属性

IUPAC Name |

2-amino-4-phenylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRJWCGBHXIRIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(phenylsulfanyl)butanoic acid | |

CAS RN |

52162-05-7 |

Source

|

| Record name | S-Phenyl-DL-homocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052162057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)